3-Amino-3-cyclopropylpropanoic acid

概要

説明

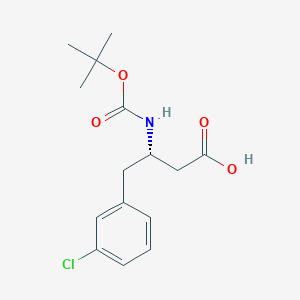

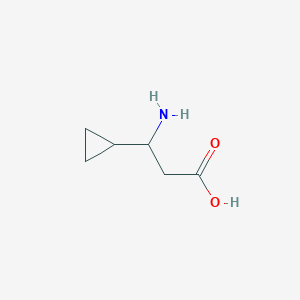

3-Amino-3-cyclopropylpropanoic acid, also known as 3-cyclopropyl-beta-alanine, is an amino acid derivative . It has a molecular weight of 129.16 and is typically stored in a dark, dry place at temperatures between 2-8°C . The compound is solid in its physical form .

Molecular Structure Analysis

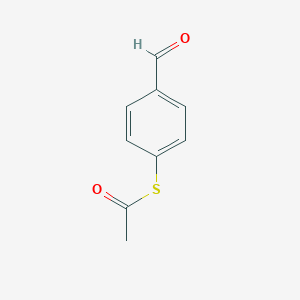

The linear formula of 3-Amino-3-cyclopropylpropanoic acid is C6H11NO2 . The InChI code is 1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9) .Physical And Chemical Properties Analysis

3-Amino-3-cyclopropylpropanoic acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound has a molecular weight of 129.16 .科学的研究の応用

Medicinal Chemistry

Application Summary

3-Amino-3-cyclopropylpropanoic acid is utilized in the structural modification of natural products to enhance their pharmacological properties. It’s particularly used to improve solubility and activity of drug compounds.

Methods

The compound is incorporated into the backbone structures of natural products through chemical synthesis, often involving enantioselective catalysis to maintain stereochemistry.

Results

The introduction of 3-Amino-3-cyclopropylpropanoic acid into drug molecules has led to increased water solubility and improved pharmacokinetic profiles. For instance, derivatives with this compound have shown enhanced antitumor activities .

Structural Modification of Natural Products

Application Summary

The amino acid is used to modify the structure of natural products, enhancing their biological activity and physicochemical properties .

Methods

Chemical synthesis techniques are applied to introduce the amino acid into the backbone structures of natural products, often aiming for improved solubility and activity.

Results

The structural modification has led to natural products with better solubility, reduced adverse effects, and a broader range of pharmacological activities, including antitumor, anti-HIV, and anti-fatigue effects .

Therapeutic Uses in Medicine

Application Summary

3-Amino-3-cyclopropylpropanoic acid plays a role in the synthesis of proteins and as precursors for secondary metabolism molecules, which are crucial in various therapeutic applications .

Methods

Clinical research and applications explore the use of this amino acid in medicine, focusing on its roles in cell signaling, gene expression, and synthesis of hormones.

Results

The therapeutic uses of amino acids have been linked to the treatment of diseases such as cancers, inflammations, and as antibacterial agents, with ongoing research to uncover more applications .

Pharmaceutical Synthesis

Application Summary

This amino acid is used in the synthesis of pharmaceutical compounds, particularly those that require a cyclopropyl group for biological activity.

Methods

Chemical synthesis methods, such as enantioselective catalysis, are employed to incorporate the amino acid into drug molecules, enhancing their pharmacological effects.

Results

The use of 3-Amino-3-cyclopropylpropanoic acid in drug synthesis has led to the development of new therapeutic agents with improved efficacy and safety profiles .

Crystal Engineering

Application Summary

In crystal engineering, the compound is used to study the formation of novel crystal structures, which can have implications in drug design and development.

Methods

Single-crystal X-ray diffraction techniques are used to analyze the crystal structures formed by this amino acid and its derivatives.

Results

The studies have provided insights into the role of cyclopropyl synthons in supramolecular assemblies, which is valuable for the design of new pharmaceutical compounds .

Carbon Capture and Utilization

Application Summary

Research is being conducted on the use of amine-based materials, including 3-Amino-3-cyclopropylpropanoic acid, for capturing and converting CO2 into valuable products.

Methods

The compound is used in solid CO2 sorbents and as a catalyst modifier in CO2 electrochemical reduction processes.

Results

The application of this amino acid in carbon capture technologies has shown potential in reducing atmospheric CO2 levels and producing higher-value chemicals .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-amino-3-cyclopropylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWFMMMLMIDKCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436203 | |

| Record name | 3-AMINO-3-CYCLOPROPYLPROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-cyclopropylpropanoic acid | |

CAS RN |

331633-72-8 | |

| Record name | 3-AMINO-3-CYCLOPROPYLPROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。